Virodhamine trifluoroacetate

Description

Properties

IUPAC Name |

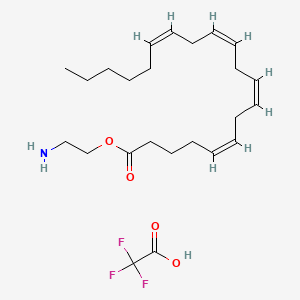

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQWCQIPZHJFAU-XVSDJDOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Virodhamine Trifluoroacetate Mechanism of Action

Content Type: Technical Whitepaper & Experimental Guide Subject: Virodhamine (O-Arachidonoyl Ethanolamine) Primary Audience: Pharmacologists, Lipid Biochemists, and Drug Discovery Scientists

Executive Summary: The "Opposing" Endocannabinoid[1][2][3]

Virodhamine (O-arachidonoyl ethanolamine) represents a unique paradox in endocannabinoid signaling. Chemically, it is the ester isomer of the amide-linked Anandamide (AEA). Pharmacologically, it acts as a functional "brake" on the system. While Anandamide is a partial agonist at Cannabinoid Receptor 1 (CB1), Virodhamine acts as a partial agonist with low intrinsic activity , effectively functioning as an antagonist in vivo when high endocannabinoid tone is present. Conversely, it acts as a full agonist at Cannabinoid Receptor 2 (CB2).[1][2][3]

This guide dissects the mechanism of action of Virodhamine Trifluoroacetate—the stable salt form used in research—and provides critical protocols to manage its inherent chemical instability.

Part 1: Chemical Identity & The Stability Challenge

To understand the mechanism, one must first master the molecule. Research typically utilizes Virodhamine Trifluoroacetate (TFA salt) because the free base ester is highly unstable.

The Isomerization Trap

Unlike Anandamide (an amide), Virodhamine is an ester . Under physiological conditions (pH 7.4) or in the presence of nucleophiles, Virodhamine undergoes a non-enzymatic O-to-N acyl migration . This converts the CB1 antagonist (Virodhamine) into the CB1 agonist (Anandamide), potentially ruining experimental validity.

-

Chemical Name: O-(2-Aminoethyl)-5Z,8Z,11Z,14Z-eicosatetraenoate trifluoroacetate

-

Critical Handling Rule: Solutions must be kept acidic or neutral and strictly anhydrous until the moment of assay.

Visualization: The Instability Pathway

The following diagram illustrates the non-enzymatic conversion that researchers must prevent during handling.

Figure 1: Non-enzymatic O-to-N acyl migration.[1][2] At physiological pH, Virodhamine converts to Anandamide, shifting the pharmacological profile from CB1 antagonism to agonism.

Part 2: Pharmacodynamics & Mechanism of Action

Virodhamine's physiological role is defined by its tissue distribution—high in the periphery (spleen, kidney) and lower in the CNS—opposite to that of Anandamide.[4]

The CB1 Receptor: Functional Antagonism

At the CB1 receptor (predominantly CNS), Virodhamine exhibits partial agonism but with such low efficacy that it competes with full agonists (like 2-AG) or higher-efficacy partial agonists (like AEA).

-

Mechanism: Binds to the orthosteric site of CB1.

-

Result: In the presence of endogenous tone, it dampens CB1 signaling (Gi/o pathway), reducing hypotension and hypothermia compared to AEA.

-

In Vivo Evidence: Virodhamine administration induces significantly less hypothermia than AEA and can block AEA-induced hypothermia.

The CB2 Receptor: Full Agonism

At the CB2 receptor (predominantly immune cells), Virodhamine is a full agonist .[1]

-

Mechanism: Potent activation of Gi/o proteins.

-

Result: Inhibition of adenylyl cyclase, reduction of cAMP, and modulation of immune cell migration. This suggests a role in anti-inflammatory signaling in peripheral organs.

GPR55 and Other Targets

-

GPR55: Virodhamine is a potent agonist (EC50 ~12 nM), promoting GTPgammaS binding and potential calcium release.

-

TRPV1: Unlike Anandamide, Virodhamine has negligible activity at the TRPV1 vanilloid receptor.

-

Vasculature: Induces vasorelaxation via a COX-dependent pathway (metabolism to vasoactive prostanoids) and endothelial cannabinoid targets.

Visualization: Signaling Pathways

Figure 2: Differential signaling profile. Note the weak coupling at CB1 versus strong coupling at CB2, defining its immunomodulatory vs. neuromodulatory roles.

Part 3: Pharmacokinetics (Transport & Metabolism)

Virodhamine is not just a ligand; it is a substrate that regulates the lifespan of other endocannabinoids.

| Parameter | Mechanism | Biological Impact |

| Transport | Competes for the putative Endocannabinoid Membrane Transporter (EMT). | Inhibits the cellular reuptake of Anandamide (IC50 ~34 µM), potentially elevating local AEA levels. |

| Degradation (FAAH) | Substrate for Fatty Acid Amide Hydrolase (FAAH).[5] | Hydrolyzed to Arachidonic Acid + Ethanolamine.[2] Slower rate than AEA. |

| Degradation (MAGL) | Substrate for Monoacylglycerol Lipase.[2] | Alternative degradation pathway, distinct from AEA. |

| Enzyme Inhibition | Acts as a functional inhibitor of FAAH. | High concentrations of Virodhamine can "distract" FAAH, preserving Anandamide pools. |

Part 4: Experimental Protocol (Self-Validating)

Objective: Measure Virodhamine-induced CB2 activation via [35S]GTPγS binding without artifacts from isomerization.

Reagents

-

Ligand: Virodhamine Trifluoroacetate (Store at -20°C).

-

Vehicle: Ethanol (anhydrous) or DMSO. Avoid water in stock.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (Fatty acid-free).

Step-by-Step Workflow

-

Stock Preparation (Critical Step):

-

Dissolve Virodhamine TFA in 100% Ethanol to 10 mM.

-

Validation: Purge vial with Argon gas before re-sealing. Store at -80°C.

-

Why? Prevents moisture-induced hydrolysis and oxidation.

-

-

Working Dilution (The "15-Minute Rule"):

-

Prepare dilutions in glass tubes (lipids stick to plastic).

-

Do not dilute into aqueous buffer until immediately before adding to the membrane preparation.

-

Constraint: Once in pH 7.4 buffer, Virodhamine has a half-life of isomerization. Complete the assay setup within 15 minutes of aqueous dilution.

-

-

Assay Execution:

-

Incubation: Mix membrane prep (hCB2-CHO cells) + GDP (10 µM) + [35S]GTPγS (0.1 nM) + Virodhamine (1 nM - 10 µM).

-

Time: Incubate for 30-60 mins at 30°C.

-

Termination: Rapid filtration over GF/B filters.

-

-

Data Control (Self-Validation):

-

Run a parallel arm with Anandamide as a control.

-

If Virodhamine curves look identical to Anandamide curves at CB1, your stock has likely isomerized. Virodhamine should show significantly lower Emax (efficacy) at CB1 than Anandamide.

-

Part 5: References

-

Porter, A. C., et al. (2002). "Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor."[4][1] Journal of Pharmacology and Experimental Therapeutics.

-

Steffens, M., et al. (2005). "Virodhamine absorption by human endothelial cells and hydrolysis by fatty acid amide hydrolase." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Ryberg, E., et al. (2007). "The orphan receptor GPR55 is a novel cannabinoid receptor." British Journal of Pharmacology.

-

Tocris Bioscience. "Virodhamine trifluoroacetate Product Information."

-

Cayman Chemical. "Virodhamine Product Insert & Stability Data."

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canneconomy.com [canneconomy.com]

- 5. Endocannabinoid Virodhamine is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Virodhamine Trifluoroacetate vs. Anandamide: Structural Isomerism and Pharmacological Divergence

Executive Summary: The Endocannabinoid Isomer Trap

In the study of endocannabinoid signaling, Anandamide (AEA) and Virodhamine (O-AEA) represent a critical case of structural isomerism driving distinct pharmacological fates. While Anandamide (

However, for drug development professionals, Virodhamine presents a unique chemical hazard: it is thermodynamically unstable at physiological pH.

This guide details the structural differences between these two lipids, specifically addressing the role of the Trifluoroacetate (TFA) salt in Virodhamine stabilization. It provides a self-validating experimental framework to ensure that when you think you are testing Virodhamine, you are not inadvertently measuring the activity of its degradation product—Anandamide.

Structural Chemistry: Amide vs. Ester[1]

The fundamental difference between these molecules lies in the linkage between the arachidonic acid tail and the ethanolamine head group.

Comparative Physicochemistry

| Feature | Anandamide (AEA) | Virodhamine (O-AEA) |

| IUPAC Name | 2-aminoethyl arachidonate | |

| Linkage Type | Amide ( | Ester ( |

| Head Group State | Neutral hydroxyl (at pH 7.4) | Free primary amine (basic) |

| Stability (pH 7.4) | High (Hydrolysis by FAAH only) | Low (Spontaneous chemical isomerization) |

| Commercial Form | Ethanol solution / Oil | Trifluoroacetate Salt (Solid) |

The Role of Trifluoroacetate (TFA)

Virodhamine is commercially supplied as Virodhamine trifluoroacetate . This is not merely for solubility; it is a chemical necessity.

-

Mechanism: The trifluoroacetic acid protonates the free primary amine of the ethanolamine group (

). -

Purpose: By protonating the amine, the TFA salt prevents the nitrogen lone pair from performing a nucleophilic attack on the ester carbonyl. This blocks the intramolecular

acyl migration that would otherwise convert Virodhamine into Anandamide during storage.

The Instability Crisis: Acyl Migration

The most critical technical challenge in working with Virodhamine is its non-enzymatic conversion to Anandamide. This reaction is pH-dependent and entropy-driven (amides are thermodynamically more stable than esters).

The Trap: If Virodhamine TFA is dissolved in a neutral buffer (pH 7.4) and left for >30 minutes, the protonated amine deprotonates, attacks the carbonyl, and the molecule rearranges into Anandamide.

Visualization: The Isomerization Pathway

The following diagram illustrates the mechanism you must prevent during assay preparation.

Figure 1: The thermodynamic trap. At neutral pH, Virodhamine spontaneously rearranges into Anandamide via O-to-N acyl migration.

Pharmacological Divergence

Understanding the structure allows us to interpret the distinct receptor profiles. Virodhamine is often cited as a "native antagonist" of CB1, a property essential for homeostatic regulation.

Receptor Affinity & Efficacy Profile

| Target | Anandamide (AEA) | Virodhamine (O-AEA) | Biological Implication |

| CB1 Receptor | Partial Agonist ( | Antagonist / Partial Agonist ( | Virodhamine may limit AEA overstimulation in the CNS. |

| CB2 Receptor | Partial Agonist | Full Agonist ( | Potent immunomodulatory effects in peripheral tissues. |

| GPR55 | Agonist (Controversial) | Agonist ( | Virodhamine is highly potent at GPR55 (Ryberg et al., 2007). |

| Transport | Substrate for EMT | Inhibitor ( | Virodhamine slows the reuptake of Anandamide. |

Note:

Protocol: A Self-Validating Handling System

To generate reproducible data with Virodhamine, you must treat the solvent system as a variable as critical as the drug concentration.

The "Acid-Lock" Solubilization Protocol

Objective: Maintain the amine in a protonated state (

Reagents:

-

Virodhamine TFA (solid, -20°C storage).

-

Anhydrous Ethanol or DMSO (purged with Argon).

-

Assay Buffer (pH 7.4).

Workflow:

-

Stock Preparation: Dissolve Virodhamine TFA in Ethanol or DMSO to a high concentration (e.g., 10-50 mM). Do not use water. Store at -80°C.

-

Working Solution: Dilute the stock into the assay buffer immediately before application.

-

The "5-Minute Rule": You have approximately 5-15 minutes at pH 7.4 before significant conversion to Anandamide occurs (approx. 50% conversion in <30 mins depending on temperature).

Quality Control (QC) Check

You must prove that the activity observed is due to Virodhamine, not newly formed Anandamide.

-

Step 1: Run a "Mock" sample. Dilute Virodhamine into your assay buffer and incubate for the duration of your assay (e.g., 30 mins).

-

Step 3: Monitor the shift in retention time. Although they are isomers (same MW: 347.5 g/mol ), the polarity difference between the ester (Virodhamine) and amide (Anandamide) allows separation on C18 columns.

-

Pass Criteria: >85% Virodhamine remaining at assay endpoint.

-

Visualization: Validated Experimental Workflow

Figure 2: The "Acid-Lock" workflow minimizes exposure to neutral pH, preventing the formation of Anandamide artifacts.

References

-

Porter, A. C., et al. (2002). Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor.[3] Journal of Pharmacology and Experimental Therapeutics, 301(3), 1020–1024.[1][2]

-

Ryberg, E., et al. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092–1101.

- Markey, S. P., et al. (2000). Mammalian fatty acid amides: chromatography and mass spectrometry. Physiological Chemistry and Physics and Medical NMR, 32, 1-10.

-

Cayman Chemical. Virodhamine trifluoroacetate Product Information.

Sources

Technical Guide: Virodhamine Trifluoroacetate – CB1 Receptor Antagonist Activity

Executive Summary

Virodhamine (O-arachidonoyl ethanolamine) is a unique endogenous cannabinoid that functions as a partial agonist/antagonist at the Cannabinoid Receptor Type 1 (CB1) and a full agonist at the Cannabinoid Receptor Type 2 (CB2).[1][2][3][4][5][6] Unlike its structural isomer Anandamide (N-arachidonoyl ethanolamine), which acts as a robust CB1 agonist, Virodhamine acts as an endogenous antagonist in vivo, regulating the endocannabinoid tone.[5][6][7]

This guide details the technical specifications for using Virodhamine trifluoroacetate (TFA) in research, focusing on its CB1 antagonist activity. It addresses the critical chemical instability of the ester linkage (acyl migration), provides validated protocols for binding and functional assays, and visualizes the competitive signaling mechanism.

Chemical Identity & Stability: The Critical "Ester vs. Amide" Switch

Scientific Integrity Warning: The primary cause of experimental failure with Virodhamine is the non-enzymatic conversion to Anandamide.

Virodhamine contains an ester linkage.[3][5][6][7] Under basic conditions (pH > 7.4) or in the presence of protic solvents with nucleophiles, the arachidonoyl group migrates from the oxygen to the nitrogen, forming the thermodynamically more stable amide (Anandamide).

-

Implication: If this migration occurs, your "antagonist" experiment becomes an "agonist" experiment, yielding false data.

-

Solution: Virodhamine is supplied as a Trifluoroacetate (TFA) salt to maintain an acidic environment, preventing migration.

Handling Protocol (Self-Validating System)

-

Storage: Store neat oil/solid at -80°C.

-

Solvent Choice: Dissolve in anhydrous Ethanol or DMSO purged with Argon. Avoid water or basic buffers during stock preparation.

-

pH Control: When adding to cell culture media or assay buffers (typically pH 7.4), perform the addition immediately prior to the assay start. Do not pre-incubate Virodhamine in physiological buffer for >15 minutes before adding to cells.

Visualization: Acyl Migration Risk

The following diagram illustrates the chemical instability that researchers must mitigate.

Caption: Non-enzymatic conversion of Virodhamine to Anandamide under basic conditions, altering pharmacological profile.[3]

Pharmacological Profile: CB1 Antagonist Activity

Virodhamine is defined as a functional antagonist at the CB1 receptor.[6][7][8] While it possesses intrinsic affinity for the receptor, its efficacy is significantly lower than that of full agonists (like CP55,940 or Anandamide). Consequently, in the presence of a full agonist, Virodhamine competes for the orthosteric binding site, effectively dampening the signal.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| CB1 Affinity ( | ~1,200 nM (1.2 µM) | Displacement of [³H]CP55,940 | [1] |

| CB2 Affinity ( | ~370 nM | Full Agonist activity | [1] |

| Transport Inhibition | Inhibits Anandamide reuptake | [1] | |

| In Vivo Effect | Hypothermia (mild) | Blocks Anandamide-induced hypothermia | [1] |

Mechanism of Action

The antagonism is competitive. Virodhamine binds the CB1 orthosteric site but fails to induce the conformational change required for maximal

Caption: Virodhamine competes with full agonists at CB1, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.[1][8][9]

Experimental Protocols

Protocol A: [³H]CP55,940 Radioligand Displacement Assay

Objective: Determine the affinity (

Materials:

-

Rat brain membrane homogenates (rich in CB1).

-

Radioligand: [³H]CP55,940 (0.5 nM final concentration).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 3 mM

, 0.5% BSA (fatty acid-free). -

Critical: PMSF (0.1 mM) to inhibit FAAH/hydrolases.

Step-by-Step Workflow:

-

Preparation: Thaw membrane homogenates on ice. Dilute in Assay Buffer.

-

Ligand Addition: Add [³H]CP55,940 to all wells.

-

Competitor Addition: Add Virodhamine TFA (dissolved in ethanol, final ethanol conc <0.1%) in a concentration range (

to-

Note: Add Virodhamine last to minimize time in neutral pH buffer before binding occurs.

-

-

Incubation: Incubate for 90 minutes at 30°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Virodhamine]. Calculate

and convert to

Protocol B: [³⁵S]GTPγS Functional Binding Assay

Objective: Confirm antagonist activity (lack of G-protein activation).

Step-by-Step Workflow:

-

Membrane Prep: Use CB1-transfected CHO cell membranes or rat brain membranes.

-

Buffer: 50 mM Tris-HCl, 3 mM

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP. -

Agonist Challenge:

-

Group A (Agonist Mode): Virodhamine alone (10 µM).[2]

-

Group B (Antagonist Mode): Virodhamine (10 µM) + Anandamide (1 µM).

-

Group C (Control): Anandamide (1 µM) alone.

-

-

Incubation: Add [³⁵S]GTPγS (0.05 nM) and incubate for 60 min at 30°C.

-

Readout: Filter and count as above.

-

Expected Result:

-

Group A: Minimal increase in binding (Partial Agonist effect).

-

Group B: Significant reduction in binding compared to Group C (Antagonist effect).

-

References

-

Porter, A. C., et al. (2002). Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor.[1][2][3][5][6] Journal of Pharmacology and Experimental Therapeutics, 301(3), 1020-1024.[6]

-

Markey, S. P., et al. (2000). Stability of anandamide and its analogs. Chemistry and Physics of Lipids, 108, 107-121.

-

Steffens, M., et al. (2005). The endocannabinoid virodhamine inhibits the activity of fatty acid amide hydrolase.[3] British Journal of Pharmacology, 144(5), 687-695.

Sources

- 1. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. INTERACTIONS OF ENDOCANNABINOID VIRODHAMINE AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. realmofcaring.org [realmofcaring.org]

- 9. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Virodhamine Trifluoroacetate – CB2 Receptor Full Agonist

[1]

Part 1: Executive Summary & Pharmacological Profile

Virodhamine trifluoroacetate (O-arachidonoyl ethanolamine trifluoroacetate) is the stabilized salt form of a novel endogenous cannabinoid. Unlike its structural isomer Anandamide (N-arachidonoyl ethanolamine; AEA), Virodhamine contains an ester linkage rather than an amide linkage.

This structural distinction confers a unique pharmacological profile: Virodhamine acts as a full agonist at the Cannabinoid Type 2 (CB2) receptor and a partial agonist/antagonist at the Cannabinoid Type 1 (CB1) receptor. In peripheral tissues, Virodhamine concentrations can exceed those of Anandamide by 2- to 9-fold, suggesting it is a primary peripheral modulator of the endocannabinoid system (ECS).

Key Pharmacological Parameters[1][2][3][4][5][6]

| Parameter | Value | Receptor Target | Functional Outcome |

| EC₅₀ | ~381 nM | CB2 | Full Agonist (Immunomodulation) |

| EC₅₀ | ~12 nM | GPR55 | Full Agonist (Potent signaling) |

| EC₅₀ | ~2920 nM | CB1 | Partial Agonist / Antagonist |

| IC₅₀ | ~1.9 µM | CB1 | Antagonism of AEA transport |

Critical Insight: The "Trifluoroacetate" (TFA) salt form is utilized to maintain an acidic microenvironment during storage. This is essential to prevent the spontaneous non-enzymatic acyl migration of Virodhamine (O-AEA) to Anandamide (N-AEA), which occurs rapidly at neutral or basic pH.

Part 2: Chemical Dynamics & Stability (The "O-N Switch")

The most significant technical challenge when working with Virodhamine is its inherent chemical instability in aqueous, neutral-pH environments. Researchers must understand the O-to-N acyl migration to avoid experimental artifacts where the observed effects are actually due to Anandamide conversion.

The Migration Mechanism

Under physiological conditions (pH 7.4) or in the presence of nucleophiles, the arachidonoyl group migrates from the oxygen (ester) to the nitrogen (amine), converting Virodhamine into Anandamide.

-

Acidic pH (< 5.0): Favors the protonation of the amine, stabilizing the ester form (Virodhamine).

-

Basic/Neutral pH (> 7.0): Favors the deprotonated amine, which attacks the carbonyl carbon, driving the irreversible conversion to the thermodynamically more stable amide (Anandamide).

Handling Protocol (Self-Validating System)

To ensure you are testing Virodhamine and not Anandamide, follow this strict protocol:

-

Storage: Store the neat oil or stock solution in non-aqueous solvents (Acetonitrile or Methyl Acetate) at -80°C.

-

Solvent Choice: Avoid DMSO for long-term stock storage as it is hygroscopic; water absorption will accelerate hydrolysis/migration. Use anhydrous Ethanol or Acetonitrile.

-

Buffer Preparation: Prepare aqueous working solutions immediately before use. Keep working solutions on ice.

-

Validation: If an assay runs longer than 60 minutes at pH 7.4, include a parallel LC-MS/MS control to quantify the rate of conversion to Anandamide during the incubation period.

Part 3: Mechanism of Action & Signaling Pathways[6]

Virodhamine exerts its effects primarily through G-protein coupled receptors (GPCRs). Upon binding to CB2, it triggers a G_i/o-mediated signaling cascade.[1]

Signaling Cascade Diagram

Caption: Virodhamine activates CB2 via Gi/o coupling, inhibiting cAMP and activating MAPK.[1] Note the potential non-enzymatic conversion to Anandamide at physiological pH.

Part 4: Experimental Protocols

Stock Solution Preparation

-

Solvent: Dissolve Virodhamine TFA in anhydrous ethanol or acetonitrile to a concentration of 10–50 mg/mL.

-

Inert Gas: Purge the vial with Argon or Nitrogen gas before sealing to prevent oxidation of the arachidonoyl tail.

-

Stability Check: Verify purity via Thin Layer Chromatography (TLC) or HPLC if the stock is older than 3 months.

In Vitro Functional Assay (cAMP Inhibition)

This protocol measures the Gi-mediated inhibition of Forskolin-induced cAMP accumulation, confirming CB2 agonism.

Materials:

-

CHO cells stably expressing human CB2 receptors.

-

Forskolin (10 µM final).

-

IBMX (Phosphodiesterase inhibitor).

-

TR-FRET cAMP detection kit.

Step-by-Step:

-

Cell Seeding: Plate CHO-CB2 cells at 5,000 cells/well in a 384-well plate.

-

Agonist Prep: Dilute Virodhamine stock in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA). Note: Keep pH at 7.2–7.4 and use immediately to minimize migration.

-

Treatment: Add Virodhamine (concentration range: 1 nM to 10 µM) to cells.

-

Challenge: Immediately add Forskolin (10 µM) + IBMX (0.5 mM).

-

Incubation: Incubate for 30 minutes at room temperature. Do not exceed 30 minutes to ensure the effect is driven by Virodhamine, not its hydrolysis products.

-

Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) and read fluorescence.

-

Analysis: Plot log[Agonist] vs. FRET ratio. Virodhamine should show a dose-dependent decrease in cAMP signal (inhibition of Forskolin effect).

Part 5: Therapeutic Implications

Virodhamine represents a "soft drug" approach to cannabinoid therapy. Because it is an endogenous lipid that degrades (or converts) into other bioactive lipids, it offers a distinct safety profile compared to synthetic high-affinity agonists (e.g., CP55,940).

-

Immunomodulation: By targeting CB2 receptors on leukocytes and spleen, Virodhamine can reduce cytokine release without psychotropic side effects (due to low CB1 affinity).

-

Neuroprotection: Its ability to lower body temperature (hypothermia) and reduce inflammation suggests utility in neuroinflammatory conditions, although its poor blood-brain barrier penetration (compared to AEA) limits central effects unless administered centrally.

-

Cardiovascular: Virodhamine has been implicated in vasorelaxation, potentially via endothelial CB2 or GPR55 receptors.

References

-

Porter, A. C., et al. (2002). Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor.[2] Journal of Pharmacology and Experimental Therapeutics, 301(3), 1020–1024.

-

Ryberg, E., et al. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092–1101.

-

Steffens, M., et al. (2005). Virodhamine, an endogenous antagonist of the cannabinoid CB1 receptor, inhibits gene expression of the enzyme fatty acid amide hydrolase (FAAH).[2] Biological Chemistry, 386, 1121.

-

Tocris Bioscience. Virodhamine trifluoroacetate Product Datasheet.

Virodhamine Trifluoroacetate: A Technical Guide to its Modulation of the GPR55 Receptor

Abstract

This technical guide provides an in-depth exploration of Virodhamine trifluoroacetate and its complex modulatory actions on the G protein-coupled receptor 55 (GPR55). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver a comprehensive, field-proven perspective on the intricate pharmacology and experimental investigation of this interaction. We will delve into the nuanced signaling pathways of GPR55, the unique pharmacological profile of Virodhamine, and provide detailed, self-validating experimental protocols for its characterization. This guide is intended to serve as a practical resource for elucidating the therapeutic potential of targeting the Virodhamine-GPR55 axis.

Introduction: The Enigmatic GPR55 and the Endocannabinoid Virodhamine

The G protein-coupled receptor 55 (GPR55) has emerged from obscurity as a receptor of significant pharmacological interest. Initially labeled an orphan receptor, subsequent research has identified it as a key player in a multitude of physiological processes, including pain sensation, inflammation, bone metabolism, and cancer cell proliferation.[1][2][3] Its classification within the cannabinoid receptor family remains a subject of debate due to its low sequence homology with the canonical CB1 and CB2 receptors.[4] However, its modulation by a range of cannabinoid ligands firmly places it within the expanded endocannabinoid system.

Virodhamine, an ester of arachidonic acid and ethanolamine, is an endogenous cannabinoid that exhibits a distinct pharmacological profile compared to its more well-known isomer, anandamide.[1] Notably, Virodhamine is found in higher concentrations in peripheral tissues than in the brain, suggesting a significant role in peripheral physiological regulation.[1] Its interaction with GPR55 is particularly intriguing, displaying a complex modulatory behavior that deviates from simple agonism or antagonism.

This guide will focus on Virodhamine trifluoroacetate, a salt form of Virodhamine that offers favorable handling and solubility properties for in vitro and in vivo studies. We will explore the molecular mechanisms underlying its effects on GPR55 and provide the practical methodologies required to rigorously investigate this interaction.

Compound Profile: Virodhamine Trifluoroacetate

Virodhamine, or O-arachidonoyl ethanolamine, is an endogenous lipid neurotransmitter. The trifluoroacetate (TFA) salt provides improved stability and solubility in aqueous buffers, which is critical for consistent and reproducible experimental results.

| Parameter | Value | Source |

| Chemical Name | O-(2-Aminoethyl)-5Z,8Z,11Z,14Z-eicosatetraenoate trifluoroacetate | [5] |

| Molecular Formula | C22H37NO2.CF3CO2H | [5] |

| Molecular Weight | 461.56 | [5] |

| CAS Number | 1415264-56-0 | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Storage | Store at -20°C | [5] |

Causality Behind Choice of TFA Salt: The trifluoroacetate salt of Virodhamine is frequently utilized in research due to its enhanced stability and solubility in comparison to the free base. The TFA counter-ion improves the compound's ability to be dissolved in aqueous buffers commonly used in cell-based assays, thereby ensuring accurate and reproducible concentration gradients. It is crucial, however, to account for the additional molecular weight of the TFA moiety when preparing stock solutions to ensure precise molar concentrations.

The GPR55 Receptor: Signaling and Function

GPR55 is a class A G protein-coupled receptor that, upon activation, couples to several G protein subtypes, including Gq, G12, and G13.[6] This promiscuous coupling initiates a cascade of downstream signaling events, making its cellular effects highly context-dependent.

Key Signaling Pathways

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of GPR55 activation.

-

G12/13 Pathway: Coupling to G12/13 proteins activates the small GTPase RhoA.[7] Activated RhoA is a central signaling node that influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.

-

ERK1/2 Activation: The phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is another reported consequence of GPR55 activation, linking the receptor to the regulation of gene expression and cell cycle progression.

The following diagram illustrates the primary signaling cascades initiated by GPR55 activation:

Caption: GPR55 Signaling Pathways.

Virodhamine's Modulatory Role at GPR55

Virodhamine exhibits a complex and concentration-dependent modulatory effect on GPR55. It is often described as a partial agonist.[8][9] At low concentrations, it can enhance the effects of other GPR55 agonists, while at higher concentrations, it acts as an antagonist, inhibiting receptor signaling.[8][9] This dual activity suggests a sophisticated mechanism of interaction, possibly involving allosteric modulation or biased agonism.

Furthermore, Virodhamine has been shown to attenuate agonist-induced internalization of GPR55.[8][9] This is a critical observation, as receptor internalization is a key mechanism for regulating signal duration and intensity. By preventing internalization, Virodhamine may prolong the signaling of other endogenous or exogenous ligands.

Experimental Protocols for Characterizing Virodhamine's Modulation of GPR55

The following protocols provide a robust framework for investigating the effects of Virodhamine trifluoroacetate on GPR55. These protocols are designed to be self-validating by including appropriate controls and orthogonal assays to confirm findings.

Cell Culture and Maintenance

Rationale: The choice of cell line is critical for obtaining reliable and reproducible data. Human Embryonic Kidney (HEK293) or Human Osteosarcoma (U2OS) cells are commonly used due to their robust growth characteristics and ease of transfection. Stable expression of GPR55 is recommended to minimize variability between experiments.

Protocol:

-

Cell Line: HEK293 or U2OS cells stably expressing human GPR55 (hGPR55). A parental cell line not expressing the receptor should be maintained as a negative control.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for detachment.

Intracellular Calcium Mobilization Assay (FLIPR)

Rationale: This assay directly measures a key downstream event of Gq-coupled GPR55 activation. The use of a fluorescent plate reader (FLIPR) allows for high-throughput screening and kinetic analysis of the calcium response.

Workflow Diagram:

Caption: FLIPR Calcium Mobilization Assay Workflow.

Step-by-Step Protocol:

-

Cell Plating: Seed GPR55-expressing HEK293 cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight.

-

Dye Loading: The next day, prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, this includes an anion-exchange inhibitor like probenecid. Add 25 µL of the loading buffer to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

-

Compound Preparation: Prepare a dose-response curve of Virodhamine trifluoroacetate in a separate compound plate. Include a known GPR55 agonist (e.g., LPI) as a positive control and vehicle (e.g., DMSO) as a negative control.

-

FLIPR Measurement: Place both the cell and compound plates into the FLIPR instrument. Program the instrument to measure baseline fluorescence for 10-20 seconds, then add the compounds from the compound plate and continue to measure the fluorescence intensity every second for at least 3 minutes.

-

Data Analysis: The change in fluorescence over time reflects the change in intracellular calcium concentration. For agonist activity, calculate the EC50 value from the dose-response curve. For antagonist activity, pre-incubate the cells with varying concentrations of Virodhamine trifluoroacetate before adding a fixed concentration of a GPR55 agonist and calculate the IC50.

β-Arrestin Recruitment Assay

Rationale: This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and internalization. This provides an orthogonal readout to G protein-dependent signaling.

Step-by-Step Protocol:

-

Cell Line: Utilize a commercially available cell line that co-expresses GPR55 and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment or fluorescent protein).

-

Cell Plating: Seed the cells in a white, opaque 384-well plate at a density optimized for the specific assay system. Incubate overnight.

-

Compound Addition: Prepare a serial dilution of Virodhamine trifluoroacetate. Add the compound to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

-

Signal Detection: Add the detection reagents and incubate as required. Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls. Determine the EC50 for agonist-induced β-arrestin recruitment or the IC50 for antagonism of a known agonist's effect.

Receptor Internalization Assay (Confocal Microscopy)

Rationale: Visualizing receptor internalization provides direct evidence of Virodhamine's ability to modulate this process. This qualitative and semi-quantitative method complements the functional assays.

Step-by-Step Protocol:

-

Cell Plating: Seed GPR55-expressing U2OS cells (with an N-terminal HA-tag on the receptor for visualization) onto glass coverslips in a 24-well plate. Allow cells to adhere and grow for 24-48 hours.

-

Antibody Labeling: Pre-label surface receptors by incubating live cells with an anti-HA primary antibody for 30-60 minutes at 4°C to prevent internalization.

-

Compound Treatment: Treat the cells with Virodhamine trifluoroacetate (e.g., 10 µM) for 15 minutes, followed by the addition of a GPR55 agonist (e.g., 3 µM LPI) for an additional 40 minutes at 37°C. Include appropriate controls (vehicle, agonist alone, Virodhamine alone).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Secondary Staining: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) to visualize the pre-labeled surface receptors. A nuclear counterstain (e.g., DAPI) can also be included.

-

Imaging: Mount the coverslips onto microscope slides and image using a confocal microscope.

-

Analysis: In untreated or Virodhamine-treated cells, fluorescence should be primarily at the plasma membrane. Agonist treatment will cause a redistribution of fluorescence to intracellular vesicles. Assess the degree to which Virodhamine pre-treatment prevents this agonist-induced internalization.

ERK1/2 Phosphorylation Assay (Western Blot)

Rationale: This assay determines if Virodhamine modulates the MAPK/ERK signaling pathway downstream of GPR55. Western blotting allows for the specific detection of the phosphorylated (active) form of ERK1/2.

Step-by-Step Protocol:

-

Cell Treatment: Plate GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat with various concentrations of Virodhamine trifluoroacetate for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Data Interpretation and Expected Outcomes

The multifaceted nature of Virodhamine's interaction with GPR55 necessitates a careful interpretation of the data from the described assays.

| Assay | Expected Outcome for Virodhamine Trifluoroacetate |

| Calcium Mobilization | Partial agonism at higher concentrations. At lower concentrations, potentiation of the response to a GPR55 agonist may be observed. At higher concentrations, inhibition of the agonist response is expected. |

| β-Arrestin Recruitment | Weak partial agonism or no effect on its own. Inhibition of agonist-induced β-arrestin recruitment at higher concentrations. |

| Receptor Internalization | Minimal internalization when applied alone. Significant attenuation of agonist-induced receptor internalization. |

| ERK1/2 Phosphorylation | The effect on ERK1/2 phosphorylation may be cell-type dependent and could be weak or absent, reflecting biased signaling. |

Conclusion

Virodhamine trifluoroacetate presents a fascinating pharmacological tool for probing the function of the GPR55 receptor. Its complex modulatory profile, characterized by concentration-dependent partial agonism/antagonism and inhibition of receptor internalization, highlights the potential for developing biased ligands that can fine-tune GPR55 signaling for therapeutic benefit. The experimental framework provided in this guide offers a comprehensive and rigorous approach to characterizing these effects, enabling researchers to further unravel the intricate biology of the Virodhamine-GPR55 axis and its implications in health and disease.

References

-

Sharir, H., Console-Bram, L., Mundy, C., Popoff, S. N., Kapur, A., & Abood, M. E. (2012). The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55. Journal of Neuroimmune Pharmacology, 7(4), 830–840. [Link]

-

Kapur, A., Sharir, H., Perlman, A., & Abood, M. E. (2009). Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands. Journal of Biological Chemistry, 284(43), 29817–29827. [Link]

-

Ryberg, E., Larsson, N., Sjögren, S., Hjorth, S., Hermansson, N. O., Leonova, J., ... & Greasley, P. J. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British journal of pharmacology, 152(7), 1092–1101. [Link]

-

Ross, R. A. (2009). The enigmatic pharmacology of GPR55. Trends in pharmacological sciences, 30(3), 156–163. [Link]

-

Porter, A. C., Sauer, J. M., Knierman, M. D., Becker, G. W., Berna, M. J., Bao, J., ... & Felder, C. C. (2002). Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1020-1024. [Link]

-

Andradas, C., Caffarel, M. M., Pérez-Gómez, E., Salazar, M., & Guzmán, M. (2011). The role of GPR55 in cancer. British journal of pharmacology, 163(7), 1415–1425. [Link]

-

Henstridge, C. M., Balenga, N. A. B., Schröder, R., Kargl, J. K., Platzer, W., Martini, L., ... & Schüly, K. W. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British journal of pharmacology, 160(3), 604–614. [Link]

-

Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. [Link]

-

Staton, C. D., Hyman, D. L., & Wiley, J. L. (2008). Pharmacological characterization of GPR55, a putative cannabinoid receptor. Journal of pharmacology and experimental therapeutics, 324(3), 856–863. [Link]

-

Pietr, M., Kozela, E., Levy, R., Rimmerman, N., Lin, Y. H., Stella, N., ... & Juknat, A. (2009). The role of GPR55 in the regulation of intestinal functions in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(2), G278-G287. [Link]

-

Sawicka, E., & Schal, C. (2020). The endocannabinoid virodhamine and its trifluoroacetate salt: synthesis, stability and biological activity. Molecules, 25(21), 5038. [Link]

-

Anavi-Goffer, S., & Ross, R. A. (2016). A Functional Assay for GPR55: Envision Protocol. In Cannabinoid Receptors (pp. 77-83). Humana Press, New York, NY. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved February 1, 2026, from [Link]

-

Yin, H., Chu, A., Li, W., Wang, B., Shelly, F., Zadrozny, K., ... & Lerman, L. O. (2009). Lipid G protein-coupled receptor GPR55 promotes RhoA-dependent Ca2+ signaling and NFAT activation. The FASEB Journal, 23(8), 2685-2696. [Link]

-

Cell Biolabs, Inc. (n.d.). RhoA Activation Assay Kit. Retrieved February 1, 2026, from [Link]

-

Thomsen, A. R., Plouffe, B., Cahill, T. J., Shukla, A. K., Tarrasch, J. T., Dosey, A. M., ... & Lefkowitz, R. J. (2016). GPCR-G protein-β-arrestin super-complex mediates sustained G protein signaling. Cell, 166(4), 907-919. [Link]

-

Henstridge, C. M., Balenga, N. A., & Schüly, K. W. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The Journal of biological chemistry, 284(22), 14894–14905. [Link]

-

Zhang, X., & Clark, J. D. (2014). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

-

Wang, Y., Zhang, Y., & Chen, Y. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments, (122), 55490. [Link]

-

Henstridge, C. M., Balenga, N. A., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The Journal of biological chemistry, 284(22), 14894–14905. [Link]

Sources

- 1. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

Virodhamine Trifluoroacetate: An In-Depth Technical Guide to its In Vivo Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo physiological effects of virodhamine trifluoroacetate. Moving beyond a simple recitation of facts, this document synthesizes the current understanding of virodhamine's complex pharmacology, offering insights into its mechanisms of action, experimental considerations, and potential therapeutic implications. We will delve into the causality behind its diverse effects on the cardiovascular, neurological, and hematological systems, supported by detailed experimental protocols and quantitative data.

Introduction: Virodhamine, an Endocannabinoid of Dichotomous Action

Virodhamine, or O-arachidonoyl ethanolamine, is an endogenous cannabinoid that stands out due to its unique structural and functional properties. As an ester of arachidonic acid and ethanolamine, it is a constitutional isomer of the more extensively studied endocannabinoid, anandamide.[1] This structural nuance gives rise to a fascinatingly complex pharmacological profile. Virodhamine trifluoroacetate is a commonly used salt form of this endocannabinoid in research settings.[2]

A key characteristic of virodhamine is its mixed agonist/antagonist activity at the cannabinoid type 1 (CB1) receptor, while acting as a full agonist at the cannabinoid type 2 (CB2) and the orphan G-protein coupled receptor 55 (GPR55).[3][4] Notably, its concentrations are found to be two- to nine-fold higher in peripheral tissues expressing the CB2 receptor compared to anandamide, suggesting a significant role in peripheral physiological processes.[3] This guide will explore the in vivo consequences of these interactions, providing a framework for researchers to design and interpret experiments with this intriguing molecule.

In Vivo Physiological Effects of Virodhamine Trifluoroacetate

Virodhamine exerts a wide range of physiological effects in vivo, impacting multiple organ systems. The following sections will detail these effects, supported by experimental evidence and mechanistic insights.

Cardiovascular Effects: A Dual Mechanism of Vasodilation

Virodhamine has been shown to be a potent vasodilator, with its effects on the cardiovascular system being a subject of significant research. In vivo and ex vivo studies have revealed a dual mechanism contributing to its vasorelaxant properties.

One of the primary mechanisms involves the activation of a putative endothelial cannabinoid receptor, distinct from the classical CB1 and CB2 receptors.[5] This activation leads to the relaxation of vascular smooth muscle. Furthermore, virodhamine can be hydrolyzed to arachidonic acid, which is then metabolized by cyclooxygenase (COX) to produce vasorelaxant prostanoids.[5] This indirect pathway contributes significantly to the overall vasodilatory effect. These mechanisms may ultimately lead to the stimulation of Ca2+-activated K+ channels, promoting hyperpolarization and relaxation of vascular smooth muscle cells.[5]

Virodhamine is also involved in the regulation of blood pressure and cardiovascular function through its interaction with the cytochrome P450 (CYP) enzyme system.[6] Specifically, it acts as an endogenous inhibitor of CYP2J2, an enzyme abundant in the heart that metabolizes arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs).[7] This inhibition suggests a potential cross-talk between the endocannabinoid and cytochrome P450 systems in regulating cardiovascular homeostasis.[6]

Table 1: Quantitative Data on Virodhamine's Cardiovascular Effects

| Parameter | Value | Species/Model | Source(s) |

| Vasorelaxation (pEC50) | 5.07 ± 0.07 | Isolated Human Pulmonary Artery | [5] |

Experimental Protocol: Ex Vivo Vasorelaxation of Isolated Arteries

This protocol is adapted from studies investigating the vasorelaxant effects of virodhamine on isolated human pulmonary arteries.[5]

-

Tissue Preparation: Obtain isolated human pulmonary arteries from surgical resections. Carefully dissect the arteries into rings, ensuring the endothelium remains intact.

-

Mounting: Mount the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Pre-contraction: Pre-contract the arterial rings with a vasoconstrictor agent such as 5-hydroxytryptamine (5-HT) or KCl.[5]

-

Virodhamine Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of virodhamine trifluoroacetate to the organ bath.

-

Data Acquisition: Record the isometric tension of the arterial rings using a force transducer. Express the relaxation as a percentage of the pre-contraction tension.

-

Data Analysis: Construct concentration-response curves and calculate the pEC50 value to determine the potency of virodhamine as a vasodilator.

Neurological and Systemic Effects: Beyond the Cannabinoid Receptors

Virodhamine's effects on the central nervous system (CNS) and its systemic actions are multifaceted, stemming from its interactions with cannabinoid receptors and other molecular targets.

A hallmark of cannabinoid activity is the induction of hypothermia. Virodhamine, when administered directly into the brain, produces a significant decrease in body temperature in mice.[1] Interestingly, when co-administered with anandamide, virodhamine can act as an antagonist, attenuating the hypothermic effect of anandamide, highlighting its mixed agonist/antagonist profile at the CB1 receptor in vivo.[3]

Furthermore, virodhamine has been identified as a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2] This finding suggests that virodhamine may have neuroprotective potential beyond its cannabinoid receptor-mediated actions.

Table 2: Quantitative Data on Virodhamine's Neurological and Enzymatic Effects

| Parameter | Value | Target | Source(s) |

| Hypothermia | ~2°C decrease | In vivo (mice) | [1] |

| MAO-B Inhibition (IC50) | 0.71 µM | Human Recombinant | [2][8] |

| MAO-A Inhibition (IC50) | 38.70 µM | Human Recombinant | [2][8] |

| MAO-B Inhibition (Ki) | 0.258 ± 0.037 µM | Human Recombinant | [2][8] |

Experimental Protocol: Induction and Measurement of Hypothermia in Mice

This protocol is based on the methodology for intracerebroventricular (i.c.v.) injection of cannabinoids in mice to assess their hypothermic effects.[1]

-

Animal Preparation: Acclimatize adult male mice to the experimental environment to minimize stress-induced temperature fluctuations.

-

Drug Preparation: Dissolve virodhamine trifluoroacetate in a vehicle solution, such as 80% DMSO and 20% saline, to ensure solubility.[1]

-

Intracerebroventricular (i.c.v.) Injection: Under anesthesia, perform a stereotaxic surgery to implant a guide cannula into the lateral ventricle of the mouse brain.[9][10][11][12][13] For acute studies, direct injection can be performed.

-

Virodhamine Administration: Inject a specific dose of the virodhamine solution directly into the lateral ventricle through the guide cannula.

-

Temperature Measurement: Measure the rectal temperature of the mice at baseline (before injection) and at regular intervals (e.g., 30 minutes) post-injection using a digital thermometer.[1][14][15][16][17]

-

Data Analysis: Compare the post-injection temperatures to the baseline temperature to determine the extent and duration of the hypothermic effect.

Hematological Effects: A Role in Megakaryocyte Differentiation

Virodhamine has also been shown to influence hematopoiesis, specifically the development of megakaryocytes, the precursor cells to platelets. In vitro studies have demonstrated that virodhamine can induce megakaryocytic differentiation.[18] This process is characterized by increased cell adherence, size, and the expression of megakaryocytic markers like CD61.[18] The effect is likely mediated through the CB2 receptor and involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and the production of reactive oxygen species (ROS).[18]

Molecular Mechanisms of Action: A Trifecta of Receptor Interactions

The diverse physiological effects of virodhamine are a direct consequence of its interaction with multiple receptor systems. Understanding these molecular mechanisms is crucial for elucidating its in vivo actions.

Cannabinoid Receptors: CB1 and CB2

Virodhamine exhibits a dichotomous activity at the two main cannabinoid receptors. At the CB1 receptor , which is predominantly expressed in the CNS, it acts as a partial agonist/antagonist .[3] This means it can weakly activate the receptor on its own but can also block the effects of more potent agonists like anandamide.[1] In contrast, at the CB2 receptor , primarily found on immune cells and in peripheral tissues, virodhamine functions as a full agonist .[3]

GPR55: The "Third" Cannabinoid Receptor

Virodhamine is a full and potent agonist at GPR55 .[4][19] The activation of GPR55 by virodhamine can trigger multiple signaling pathways, including those coupled to Gq/G11 and G12/G13 G-proteins.[20] This can lead to downstream effects such as the modulation of β-arrestin recruitment and receptor internalization.[20][21]

Signaling Pathway Diagrams

Sources

- 1. researchgate.net [researchgate.net]

- 2. INTERACTIONS OF ENDOCANNABINOID VIRODHAMINE AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virodhamine relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Virodhamine Is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocannabinoid Virodhamine is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of endocannabinoid virodhamine and related analogs with human monoamine oxidase-A and -B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rodent intracerebroventricular AAV injections [protocols.io]

- 10. alzet.com [alzet.com]

- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altasciences.com [altasciences.com]

- 13. youtube.com [youtube.com]

- 14. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Cannabidiol fails to reverse hypothermia or locomotor suppression induced by Ù9-tetrahydrocannabinol in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The hypothermic response of mice to delta-9-tetrahydrocannabinol is enhanced by chlorpromazine, thioxanthenes, alpha-adrenoceptor antagonists and pentolinium but not by SCH 23390 or sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Virodhamine, an endocannabinoid, induces megakaryocyte differentiation by regulating MAPK activity and function of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

Virodhamine Trifluoroacetate: A Technical Guide to its Complex Role in the Central Nervous System

Introduction: Beyond Anandamide - Unveiling a Biphasic Modulator of Endocannabinoid Signaling

The endocannabinoid system (ECS) represents a crucial modulatory network within the central nervous system (CNS), governing a vast array of physiological processes, from synaptic plasticity and neuroinflammation to pain perception and emotional homeostasis. While N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG) have long been the focal points of ECS research, a growing body of evidence highlights the significance of other endogenous ligands with unique pharmacological profiles. Among these is virodhamine, or O-arachidonoyl ethanolamine, an isomer of anandamide that exhibits a paradoxical and functionally significant biphasic activity at the cannabinoid type 1 (CB1) receptor, alongside robust agonism at the cannabinoid type 2 (CB2) and G-protein coupled receptor 55 (GPR55).[1][2][3] This guide provides an in-depth technical exploration of virodhamine trifluoroacetate, the stable salt form utilized in research, and its multifaceted role in the CNS. We will delve into its distinct receptor pharmacology, the resultant intracellular signaling cascades, and provide detailed experimental protocols for its investigation, offering a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Physicochemical Properties and Formulation: The Significance of the Trifluoroacetate Salt

Virodhamine, in its native form, is an oily and unstable molecule, prone to degradation. To enhance its stability, solubility in aqueous buffers, and ease of handling for experimental purposes, it is commonly available as a trifluoroacetate (TFA) salt.

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₇NO₂.CF₃CO₂H | [4] |

| Molecular Weight | 461.56 g/mol | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Storage | Store at -20°C | [4] |

| Solubility | Soluble in DMSO and ethanol | Vendor Datasheets |

The TFA counter-ion is generally considered to be pharmacologically inert at the concentrations used in most in vitro and in vivo experiments. However, it is crucial for researchers to account for the additional molecular weight of the TFA salt when preparing stock solutions and to include appropriate vehicle controls in all experimental designs.

A Dichotomous Pharmacology: Receptor Binding and Functional Activity

Virodhamine's actions in the CNS are dictated by its unique interaction with multiple G-protein coupled receptors. Its concentration in the human hippocampus is comparable to that of anandamide, underscoring its potential physiological relevance in brain regions critical for learning and memory.[5]

| Receptor | Virodhamine Activity | EC₅₀/IC₅₀ | Functional Consequence in the CNS |

| CB1 Receptor | Antagonist / Partial Agonist (Inverse Agonist) | EC₅₀: ~2920 nM | Modulation of neurotransmitter release, synaptic plasticity |

| CB2 Receptor | Full Agonist | EC₅₀: ~381 nM | Neuroinflammation, neuroprotection |

| GPR55 | Full Agonist | EC₅₀: ~12 nM | Modulation of synaptic transmission, intracellular calcium signaling |

The Enigmatic Role at the CB1 Receptor: Antagonism and Inverse Agonism

Unlike anandamide, a partial agonist at CB1 receptors, virodhamine acts as a low-potency partial agonist or, more significantly, as an antagonist and potential inverse agonist.[5] This means that in the presence of an agonist like anandamide or 2-AG, virodhamine can block their effects. Furthermore, as an inverse agonist, it can reduce the constitutive activity of CB1 receptors, which are known to be active even in the absence of a ligand.[2][3] This dual functionality adds a layer of complexity to the regulation of the endocannabinoid system.

The canonical signaling pathway for CB1 receptor agonists involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][6] As an inverse agonist, virodhamine is proposed to have the opposite effect, leading to an increase in cAMP production.[3] This has profound implications for synaptic transmission, as CB1 receptors are predominantly located on presynaptic terminals and their activation typically inhibits neurotransmitter release.[6] By antagonizing or inversely agonizing CB1 receptors, virodhamine can disinhibit neurotransmitter release, thereby facilitating synaptic communication.

Signaling Pathway: Virodhamine's Antagonistic/Inverse Agonistic Action at the CB1 Receptor

Caption: Virodhamine's interaction with the CB1 receptor.

Neuroprotection and Anti-Inflammation via CB2 Receptor Agonism

In stark contrast to its action at CB1 receptors, virodhamine is a full agonist at CB2 receptors.[5] While CB2 receptors are less abundant in the healthy CNS compared to CB1 receptors, their expression is significantly upregulated in glial cells, such as microglia and astrocytes, during neuroinflammatory conditions.[7][8] Activation of CB2 receptors is generally considered to be neuroprotective and anti-inflammatory.[7][9][10][11]

The signaling pathways downstream of CB2 receptor activation are primarily mediated by Gi/o proteins and include the activation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[12][13][14] These pathways are integral to cell survival, proliferation, and the suppression of pro-inflammatory mediators. By activating these pathways, virodhamine may contribute to the resolution of neuroinflammation and protect neurons from damage in pathological states.

Signaling Pathway: Virodhamine's Agonistic Action at the CB2 Receptor

Caption: Virodhamine's signaling cascade via the CB2 receptor.

Modulating Synaptic Transmission through GPR55

Virodhamine is a potent full agonist at the orphan receptor GPR55.[4] GPR55 is expressed in various brain regions, including the hippocampus, and has been implicated in the modulation of synaptic plasticity.[15][16][17] Unlike CB1 and CB2 receptors, GPR55 primarily couples to Gq and G12/13 proteins.[18] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration.[18] This elevation in presynaptic calcium can enhance neurotransmitter release, a mechanism that contrasts with the classical CB1-mediated suppression of neurotransmission.

Signaling Pathway: Virodhamine's Agonistic Action at the GPR55 Receptor

Caption: Virodhamine's activation of the GPR55 signaling pathway.

Experimental Protocols for the Investigation of Virodhamine Trifluoroacetate

A thorough investigation of virodhamine's role in the CNS requires a multi-faceted experimental approach, encompassing in vitro receptor characterization and in vivo functional assays. The following protocols provide a detailed framework for such studies.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of virodhamine trifluoroacetate for CB1 and CB2 receptors.

Rationale: This assay quantifies the ability of a test compound (virodhamine) to displace a known radiolabeled ligand from the receptor, providing a measure of its binding affinity.

Methodology:

-

Membrane Preparation:

-

Prepare membrane homogenates from cells stably expressing human CB1 or CB2 receptors or from brain tissue (e.g., rat cerebellum for CB1).[19]

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 for both CB1 and CB2).

-

A range of concentrations of virodhamine trifluoroacetate or a known displacer for non-specific binding (e.g., 10 µM unlabeled WIN 55,212-2).

-

Membrane homogenate (typically 20-50 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[20]

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).

-

Allow the filters to dry, then add scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the virodhamine concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining virodhamine's receptor binding affinity.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of virodhamine trifluoroacetate at CB1 and CB2 receptors.

Rationale: This functional assay measures the activation of G-proteins coupled to the receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while inverse agonists decrease basal binding, and neutral antagonists have no effect on their own but block agonist-stimulated binding.[21]

Methodology:

-

Membrane Preparation:

-

Prepare receptor-expressing membranes as described in Protocol 1.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

-

A range of concentrations of virodhamine trifluoroacetate. For antagonist determination, pre-incubate with virodhamine before adding a known agonist (e.g., CP55,940).

-

Membrane homogenate (20-50 µg protein).

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the reaction and filter as described in Protocol 1.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

For agonist activity, plot the stimulated binding against the logarithm of the virodhamine concentration to determine the EC₅₀ and Emax.

-

For inverse agonist activity, a decrease below basal [³⁵S]GTPγS binding will be observed.

-

For antagonist activity, perform a Schild analysis to determine the pA₂ value.

-

In Vivo Characterization

Objective: To assess the in vivo cannabimimetic activity of virodhamine trifluoroacetate.

Rationale: Cannabinoid receptor agonists are known to induce hypothermia in rodents. This assay provides a robust in vivo measure of CB1 receptor engagement.[22] Virodhamine has been shown to lower body temperature in mice.[5][22]

Methodology:

-

Animal Preparation:

-

Use adult male mice (e.g., C57BL/6).

-

Acclimatize the animals to the experimental room and handling procedures for several days.

-

-

Drug Administration:

-

Temperature Measurement:

-

Measure the baseline core body temperature using a rectal probe or a subcutaneously implanted transponder before drug administration.

-

Measure the body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[25]

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each time point.

-

Compare the temperature changes between the virodhamine-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

-

Experimental Workflow: In Vivo Hypothermia Assay

Caption: Workflow for assessing virodhamine-induced hypothermia in mice.

Objective: To investigate the effects of virodhamine trifluoroacetate on synaptic transmission and plasticity in brain slices.

Rationale: This technique allows for the direct measurement of synaptic currents and potentials, providing insights into how virodhamine modulates neuronal communication at the synaptic level.[26][27][28][29]

Methodology:

-

Brain Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus or striatum) using a vibratome.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Perform whole-cell patch-clamp recordings from individual neurons under visual guidance (e.g., using DIC microscopy).

-

Record either spontaneous or evoked postsynaptic currents (sPSCs or ePSCs). To evoke PSCs, place a stimulating electrode near the recorded neuron.

-

-

Drug Application:

-

After obtaining a stable baseline recording, bath-apply virodhamine trifluoroacetate at a known concentration.

-

To investigate its antagonist properties, apply virodhamine in the presence of a CB1 agonist.

-

-

Data Analysis:

-

Measure the amplitude and frequency of PSCs before, during, and after drug application.

-

Analyze changes in synaptic plasticity protocols, such as long-term potentiation (LTP) or long-term depression (LTD), in the presence of virodhamine.

-

Use appropriate statistical tests to compare synaptic parameters across different conditions.

-

Quantification in CNS Tissue

Objective: To accurately quantify the concentration of virodhamine in brain tissue samples.

Rationale: LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules, including endocannabinoids, in complex biological matrices.[30][31][32][33][34]

Methodology:

-

Sample Preparation:

-

Rapidly dissect and freeze the brain region of interest to minimize post-mortem changes in endocannabinoid levels.

-

Homogenize the tissue in an organic solvent (e.g., acetonitrile or a mixture of chloroform/methanol) containing a deuterated internal standard of virodhamine.

-

-

Lipid Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing virodhamine.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatograph for separation of virodhamine from other lipids.

-

The eluent is then introduced into a tandem mass spectrometer for detection and quantification.

-

Use multiple reaction monitoring (MRM) mode for high selectivity, monitoring a specific precursor-to-product ion transition for both virodhamine and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of virodhamine standard.

-

Quantify the amount of virodhamine in the brain tissue by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions